molecular formula C9H9ClO5S B1589165 5-(Chlorosulfonyl)-2-ethoxybenzoic acid CAS No. 200575-16-2

5-(Chlorosulfonyl)-2-ethoxybenzoic acid

Cat. No. B1589165
M. Wt: 264.68 g/mol
InChI Key: UHNRCKXZRULNSC-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-ethoxybenzoic acid, also known as 5-CS-EBA, is a chlorosulfonyl derivative of 2-ethoxybenzoic acid. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 126-130°C. It is a versatile reagent used in organic synthesis and is also used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and specialty chemicals. 5-CS-EBA is also used as a catalyst in the synthesis of polymers and as an antioxidant in food and beverage products.

Scientific Research Applications

Chlorination in Fulvic Acid Studies

A study explored the enzymatic chlorination of fulvic acid using chloroperoxidase in the presence of chloride and hydrogen peroxide. This process created chlorinated analogues of aromatic groups, including 4-ethoxybenzoic acid and its derivatives. This research highlights the role of chlorinated aromatic compounds, similar to 5-(Chlorosulfonyl)-2-ethoxybenzoic acid, in environmental chemistry and soil science (Niedan, Pavasars, & Oberg, 2000).

Role in Synthesis of Xanthydrol

A study demonstrated the synthesis of xanthydrol, starting from O-chlorobenzoic acid and phenol to form 2-ethoxybenzoic acid. This research is significant in organic chemistry, illustrating the utility of chloro and ethoxybenzoic acid derivatives in synthesizing complex organic compounds (Xu-Rui Bo, 2012).

Interaction with Eugenol in Dental Research

In dental research, the interaction of 2-ethoxybenzoic acid (EBA) with eugenol was studied. This research is relevant in understanding the chemical interactions in dental cements and their implications for dental health (Fujisawa, Atsumi, Satoh, & Sakagami, 2003).

Applications in Antibiotic Synthesis

The synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, an aromatic constituent of the macrolide antibiotic lipiarmycin A3, was described. This research underscores the importance of chlorinated benzoic acid derivatives in the development of new antibiotics (Alexy & Scharf, 1991).

Bioactive Compound Synthesis

Research into the synthesis and chemical behavior of 5-(chlorosulfonyl) isoxazoles demonstrated their potential as reagents for constructing bioactive compounds. This study contributes to pharmaceutical research, especially in the context of developing new medicinal compounds (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).

properties

IUPAC Name

5-chlorosulfonyl-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNRCKXZRULNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464127
Record name 5-(chlorosulfonyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-2-ethoxybenzoic acid

CAS RN

200575-16-2
Record name 5-(Chlorosulfonyl)-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200575-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chlorosulfonyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Molten 2-ethoxybenzoic acid (25.0 g, 0.150 mol) was added to a stirred, ice-cooled mixture of thionyl chloride (11 ml, 0.151 mol) and chlorosulphonic acid (41.3 ml, 0.621 mol), whilst maintaining the temperature of the reaction mixture below 25° C. The resulting mixture was stirred at room temperature for 18 hours and then poured into a stirred mixture of ice (270 g) and water (60 ml) to give an off-white precipitate. Stirring was continued for 1 hour, then the product was collected by filtration, washed with water and dried under vacuum to provide the title compound (36.08 g). A reference sample, m.p. 115-116° C., was obtained by crystallisation from hexane:toluene. Found: C,41.02; H,3.27. C9H9ClO5S requires C,40.84; H,3.43%. δ (CDCl3): 1.64(3H,t), 4.45(2H,q), 7.26(1H,d), 8.20(1H,dd), 8.80(1H,d).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
41.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
270 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 250 ml three-neck flack, 2-ethoxy benzoic acid (50 g, 0.30 mol) was added dropwise to an ice-cooled mixtures of sulfoxide dichloride (22 ml, 0.30 mol) and chlorosulfonic acid (82.6 ml, 1.24 mol) under stirring. At the same time, the temperature of the reacting mixture was kept below 25° C. The resulting mixture was stirred at room temperature for 18 hours and then poured into ice water with stirring, and white deposit appeared. The reaction mixture was stirred for another 1 hour, filtered, washed with water, and dried in vacuum, which gave 64.4 g of crude product as white solid (II) (yield 81%). m.p. 108-110° C. The crude product was used directly in the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfoxide dichloride
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
82.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Steiner, J Wolf, S Glatzel, A Andreou, JM Granda… - Science, 2019 - science.org
… The supernatant solution was removed, and the precipitate was washed with cold water, yielding 5-chlorosulfonyl-2-ethoxybenzoic acid as white powder. The wet solid remaining in the …
Number of citations: 383 www.science.org
MM Heravi, V Zadsirjan - RSC advances, 2020 - pubs.rsc.org
Heteroatoms as well as heterocyclic scaffolds are frequently present as the common cores in a plethora of active pharmaceuticals natural products. Statistically, more than 85% of all …
Number of citations: 410 pubs.rsc.org
MA Hussein, YO Mosaad, N Gobba - Med Chem (Los Angeles), 2018 - researchgate.net
Objective: Sildenafil is a selective inhibitor of phosphodiesterase 5 (PDE5) and is the first agent with this mode of action for the treatment of male erectile dysfunction. There has recently …
Number of citations: 1 www.researchgate.net
A Ouranidis, A Tsiaxerli, E Vardaka, CK Markopoulou… - Pharmaceuticals, 2021 - mdpi.com
Sildenafil is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction and pulmonary arterial hypertension. Whilst …
Number of citations: 18 www.mdpi.com
MA Gouda, WS Hamama - Synthetic Communications, 2017 - Taylor & Francis
The biological and medicinal properties of sildenafil and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocycles. This review …
Number of citations: 10 www.tandfonline.com
GMP LINKS, A LINKS, P BOOKS - worlddrugtracker.blogspot.in
… 5,955,611 which consisting the preparation of 5-chlorosulfonyl-2-ethoxybenzoic acid and converting it into 2-ethoxy-5-(4-methylpiperazin-l-ylsulfonayl)benzoic acid. The acid is then …
Number of citations: 0 worlddrugtracker.blogspot.in

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